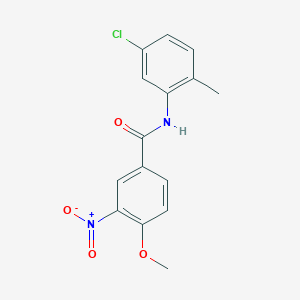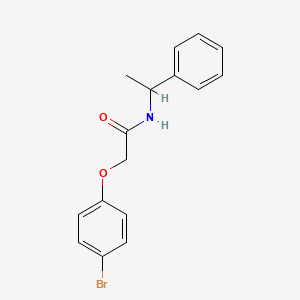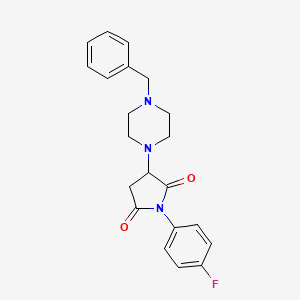![molecular formula C16H26N2O B5142089 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPPE is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. However, it is known to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues including the brain, heart, and liver. It has been implicated in a variety of physiological processes including pain perception, memory, and anxiety. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to modulate the activity of the sigma-1 receptor, which may underlie its pharmacological effects.
Biochemical and Physiological Effects:
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to increase locomotor activity, decrease anxiety-like behavior, and reduce pain sensitivity. These effects are thought to be mediated by the sigma-1 receptor. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is its high affinity for the sigma-1 receptor. This allows for specific labeling and imaging of sigma-1 receptors in the brain. However, one limitation is that the exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. Additionally, the pharmacokinetics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol are not well characterized, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol. One area of interest is the development of new radiolabeled tracers for imaging sigma-1 receptors in the brain. Another direction is the study of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and psychiatric disorders. Additionally, further characterization of the pharmacokinetics and pharmacodynamics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol may lead to its use as a therapeutic agent.
Méthodes De Synthèse
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods. One common method involves the reaction of 1-methyl-3-phenylpropylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. This reaction yields 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol as a white crystalline solid with a melting point of approximately 120-122°C.
Applications De Recherche Scientifique
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been studied for its potential applications in scientific research. One area of interest is its use as a ligand for imaging studies of the brain. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and anxiety. By labeling 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol with a radioactive tracer, researchers can use positron emission tomography (PET) or single photon emission computed tomography (SPECT) to visualize the distribution of sigma-1 receptors in the brain.
Propriétés
IUPAC Name |
2-[4-(4-phenylbutan-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)18-11-9-17(10-12-18)13-14-19/h2-6,15,19H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPLIZPAQGWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)
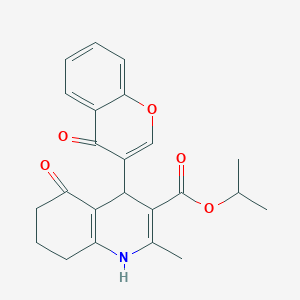
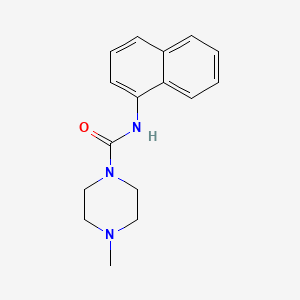
![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)

